![molecular formula C14H19ClN2O B7981331 5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride](/img/structure/B7981331.png)
5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride
Overview
Description
5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride is a useful research compound. Its molecular formula is C14H19ClN2O and its molecular weight is 266.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurochemistry of Serotonin Neurons : A study on piperidinyl indole derivatives, including a variant of 5-Methoxy-3-(4-piperidinyl)-1H-indole, indicated potent serotonin receptor agonist properties in rat brain. This compound significantly influenced serotonin turnover and affected levels of prolactin and corticosterone (Euvrard & Boissier, 1980).
Potential Treatment of Cognitive Disorders : Research on a structurally similar compound showed high affinity for human serotonin receptors (5-HT6R), suggesting potential use in treating cognitive disorders like Alzheimer's disease. This compound demonstrated high selectivity and brain penetrance, and its combination with other drugs showed promising effects in preclinical models (Nirogi et al., 2017).
Antidepressant Drug Candidate : The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, related to 5-Methoxy-3-(4-piperidinyl)-1H-indole, was developed as an antidepressant drug candidate. Research focused on developing a safe and efficient large-scale preparation process for this compound (Anderson et al., 1997).
Serotonin Release Enhancement in Rat Diencephalon : Studies have shown that compounds like 5-Methoxy-3-(4-piperidinyl)-1H-indole enhance serotonin release in rat diencephalon, indicating their potential in modulating serotonin-related physiological and behavioral effects (Auerbach et al., 1991).
Neuronal 5-HT Uptake Inhibitors : A series of 3-(4-piperidinylalkyl)indoles, including similar compounds to 5-Methoxy-3-(4-piperidinyl)-1H-indole, were synthesized as selective inhibitors of neuronal serotonin uptake. The most promising compound from this series, indalpine, showed potential for clinical studies (Gueremy et al., 1980).
Potential Treatment for Parkinson’s Disease : Compound KAD22, structurally related to 5-Methoxy-3-(4-piperidinyl)-1H-indole, was designed as a dopamine D2 receptor agonist with antioxidant activity, aiming for Parkinson’s disease treatment. Although it showed no affinity for the dopamine D2 receptor, it exhibited potent antioxidant activity (Kaczor et al., 2021).
properties
IUPAC Name |
5-methoxy-3-piperidin-1-ium-4-yl-1H-indole;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;/h2-3,8-10,15-16H,4-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEODICLZKZAYHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3CC[NH2+]CC3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(4-piperidinyl)-1H-indole hydrochloride | |
CAS RN |
60155-65-9 | |
Record name | 1H-Indole, 5-methoxy-3-(4-piperidinyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060155659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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